N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride
Description
Chemical Name: N-{[3-(Aminomethyl)phenyl]methyl}acetamide hydrochloride CAS Number: 238428-27-8 Molecular Formula: C₉H₁₃ClN₂O Molecular Weight: 200.67 g/mol Synonyms: N-[3-(Aminomethyl)phenyl]acetamide monohydrochloride
This compound features an acetamide group linked to a benzylamine scaffold, with an aminomethyl substituent at the meta position of the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structure is characterized by NMR and mass spectrometry data, confirming the presence of the acetamide moiety (δ ~2.0 ppm for CH₃ in NMR) and the protonated aminomethyl group (δ ~3.8 ppm) .
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-3-9(5-10)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTHDQZAFNDDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-91-1 | |
| Record name | N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 3-(aminomethyl)benzylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[3-(aminomethyl)phenyl]methyl}acetamide} + \text{acetic acid} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Positional Isomerism: The para isomer (CAS 25027-73-0) exhibits a higher similarity score (0.97) but differs in pharmacokinetics due to the aminomethyl group’s position. The para substitution may enhance crystallinity compared to the meta isomer . The meta isomer (target compound) likely has better blood-brain barrier penetration due to reduced steric hindrance, a critical factor in CNS-targeting drugs .
Functional Group Modifications :
- Ethynyl Group (CAS 1193389-81-9): Introduces rigidity and enables click chemistry applications, but reduces aqueous solubility .
- Chloro Substituent (CAS 32428-71-0): Enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The syn conformation of the N-H bond relative to the methyl group influences hydrogen bonding in crystal lattices .
Simpler analogs like 3'-Aminoacetanilide Hydrochloride (CAS 621-35-2) lack the benzyl group, reducing molecular complexity and limiting therapeutic utility to dye intermediates .
Synthetic Accessibility: The target compound is synthesized via acetylation of 3-(aminomethyl)benzylamine, yielding 72–88% purity . In contrast, N-(4-(Aminomethyl)phenyl)acetamide hydrochloride requires harsher conditions (e.g., acetic anhydride in DMF), leading to lower yields (65–70%) .
Table 2: Physicochemical Properties
Biological Activity
N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride is a compound that has garnered attention due to its significant biological activities, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14ClN2O
- Molecular Weight : Approximately 214.69 g/mol
- Structure : The compound features an acetamide functional group and a phenyl ring substituted with an aminomethyl group, which enhances its reactivity and biological interactions .
This compound primarily functions as an inhibitor of nitric oxide synthase (NOS), a crucial enzyme responsible for the production of nitric oxide (NO) in the body. NO plays vital roles in various physiological processes, including:
- Vascular Smooth Muscle Relaxation : NO mediates vasodilation, which is essential for regulating blood pressure and flow.
- Angiogenesis : It promotes blood vessel formation, particularly in response to vascular endothelial growth factor (VEGF) .
- Immune Response : NO is involved in the modulation of immune responses, influencing cytokine production .
Inhibition of Nitric Oxide Synthase
Research indicates that this compound effectively inhibits NOS activity. This inhibition can lead to decreased levels of NO, which may be beneficial in conditions characterized by excessive NO production, such as inflammation and certain cardiovascular diseases .
Cytokine Modulation
In studies involving macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ), this compound has been shown to influence cytokine production. Specifically, it enhances interleukin-12 (IL-12) secretion while reducing tumor necrosis factor-alpha (TNF-α) release. This dual effect suggests potential applications in managing inflammatory conditions .
Study on Macrophage Activation
A notable study investigated the effects of this compound on J774A.1 macrophages. The results demonstrated that the compound significantly inhibited NO production while enhancing IL-12 secretion. Comparatively, other NOS inhibitors like L-NMMA showed less potency .
| Compound | Effect on NO Production | Effect on IL-12 Secretion | Effect on TNF-α Release |
|---|---|---|---|
| This compound | Significant Inhibition | Increased | Decreased |
| L-NMMA | Weaker Inhibition | No significant change | Slight decrease |
Antimicrobial Activity
While primarily studied for its effects on NOS, preliminary findings suggest potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess such activity .
Applications in Pharmacology
Given its ability to inhibit NOS and modulate cytokine production, this compound holds promise for therapeutic applications in:
- Cardiovascular Diseases : By regulating NO levels, it could help manage hypertension and related conditions.
- Inflammatory Disorders : Its modulation of cytokine profiles may benefit conditions like rheumatoid arthritis or inflammatory bowel disease.
- Antimicrobial Therapy : Further exploration into its antimicrobial properties could lead to new treatments for infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride?
- Methodological Answer : Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, multi-step routes involving phenylamine derivatives (e.g., 2-chloro-6-methylphenylamine) and acetylation with acetic anhydride can yield acetamide precursors. Reaction parameters such as temperature (e.g., 60–80°C for acetylation), solvent polarity, and catalyst use (e.g., TCEP for disulfide reduction) significantly influence yield and purity . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.
Q. Which analytical techniques are most reliable for confirming the structural integrity of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can validate aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include N–H stretching (~3300 cm) and C=O stretching (~1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 253.12) and fragmentation patterns .
- X-ray Crystallography : Resolves hydrogen-bonding motifs (e.g., N–H···Cl interactions) and confirms stereochemistry .
Advanced Research Questions
Q. How can researchers assess the stability of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
- Heavy Metal Testing : Use ICP-MS to detect trace metal contaminants (e.g., Pb, Hg) that may catalyze decomposition .
- pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for aqueous solutions) .
Q. What strategies resolve contradictions in reported biological activity data for N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride?
- Methodological Answer :
- Assay Standardization : Use recombinant proteins (e.g., IL-6, MMP3) with defined activity units to minimize variability .
- Dose-Response Curves : Validate EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Metabolite Screening : Employ LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Q. How can computational modeling predict the interaction of N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with target structures (e.g., VEGFR2/KDR or cyclooxygenase-2) to identify binding poses. Focus on hydrogen bonds with the acetamide group and hydrophobic interactions with the phenyl ring .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of binding modes under physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
